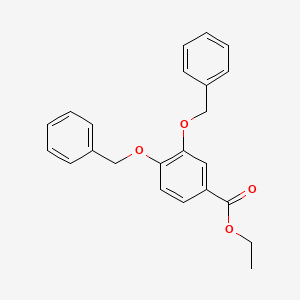

Ethyl 3,4-bis(benzyloxy)benzoate

説明

Contextualization within Benzoate (B1203000) Ester Chemistry

Benzoate esters are a class of organic compounds derived from the condensation of benzoic acid and an alcohol. quora.com Ethyl benzoate, the simplest ethyl ester of benzoic acid, is known for its pleasant fragrance and is used in perfumes and as a food flavoring. quora.com In academic research, the chemistry of benzoate esters is extensive. They are commonly synthesized through Fischer-Speier esterification, which involves reacting benzoic acid with an alcohol under acidic catalysis. chemcess.com Another method is transesterification, where an existing ester is reacted with an alcohol to form a new ester. nih.gov

The ester group itself can undergo various transformations, most notably hydrolysis back to the parent carboxylic acid and alcohol, a reaction that can be catalyzed by either acid or base. chemicalbook.com This reactivity is fundamental to their use in more complex syntheses, where the ester might serve as a temporary protecting group for a carboxylic acid or as a precursor to other functional groups.

Historical Perspective on Substituted Benzoate Synthesis

The synthesis of substituted benzoates has a long history in organic chemistry. Early methods focused on the direct esterification of substituted benzoic acids. For a molecule like Ethyl 3,4-bis(benzyloxy)benzoate, the synthesis begins with a substituted benzoic acid, in this case, 3,4-dihydroxybenzoic acid. The hydroxyl groups are first protected, and then the carboxylic acid is esterified with ethanol (B145695).

A typical and historically significant method for preparing the precursor, 3,4-bis(benzyloxy)benzoic acid, is the Williamson ether synthesis. This involves treating 3,4-dihydroxybenzoic acid with a base to deprotonate the phenolic hydroxyl groups, followed by reaction with benzyl (B1604629) chloride or benzyl bromide to form the benzyl ethers. google.com Following the protection of the hydroxyl groups, the esterification of the carboxylic acid function is typically achieved via the Fischer-Speier method, refluxing the acid in ethanol with a catalytic amount of a strong acid like sulfuric acid. chemcess.com

Significance of Benzyloxy Protecting Groups in Organic Synthesis

In multi-step organic synthesis, it is often necessary to temporarily block the reactivity of a functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. nih.gov This is the role of a protecting group. The two benzyloxy groups in this compound serve as protecting groups for the 3,4-dihydroxy (catechol) functionality.

Catechols are electron-rich and easily oxidized, making them incompatible with many reaction conditions. The benzyl group (Bn), introduced as a benzyloxy ether, is a robust and widely used protecting group for alcohols and phenols because it is stable to a wide range of acidic, basic, and oxidative conditions. nih.gov

The synthesis of the closely related methyl ester, Mthis compound, illustrates the installation of these protecting groups. Methyl 3,4-dihydroxybenzoate is reacted with benzyl chloride in the presence of a base like potassium carbonate. google.com A similar procedure would be used to prepare the ethyl ester.

Table 2: Example Synthesis of a Protected Benzoate Ester

| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |

|---|

Crucially, the benzyl protecting groups can be selectively removed under relatively mild conditions when their job is done. The most common method for cleaving benzyl ethers is catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium on carbon catalyst, H₂/Pd-C). nih.gov This method is highly effective and clean, typically yielding toluene (B28343) as the only byproduct. Importantly, this deprotection method is compatible with the ethyl ester group, allowing for the selective unmasking of the catechol while leaving the rest of the molecule intact.

Overview of Research Trajectories for this compound and Related Structures

The primary research interest in this compound lies in its use as a synthetic intermediate. The protected catechol ring is a structural motif found in a wide array of biologically active molecules and functional materials.

Medicinal Chemistry : The 3,4-dihydroxybenzoic acid core is a known antioxidant. tandfonline.com Research has focused on creating derivatives to act as antioxidants and metal-chelating agents for the potential treatment of neurodegenerative diseases where oxidative stress and dysregulation of metal ions are implicated. tandfonline.com In these syntheses, this compound or its corresponding acid can be used as a starting point. The ester or other functionalities can be modified, and in the final step, the benzyloxy groups are removed to reveal the active catechol.

Natural Product Synthesis : Many complex natural products, particularly flavonoids like epicatechin and quercetin, contain a 3,4-dihydroxyphenyl group. nih.gov The total synthesis of these molecules is a significant challenge in organic chemistry. The 3,4-bis(benzyloxy)phenyl unit, often derived from intermediates like this compound, is a key building block used by chemists to construct the carbon skeleton of these natural products. The benzyl groups protect the sensitive catechol moiety throughout the numerous synthetic steps required to build the complex target molecule. nih.gov

Liquid Crystals : Research has shown that benzoate esters containing multiple aromatic rings and long alkyl or alkoxy chains can exhibit liquid crystalline properties. chemicalbook.com Compounds like 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate have been synthesized and studied for their thermodynamic characteristics, indicating a trajectory for these types of molecules in materials science. chemicalbook.com While not the specific subject compound, this research highlights the potential for related benzyloxy-substituted benzoates in this field.

Structure

3D Structure

特性

IUPAC Name |

ethyl 3,4-bis(phenylmethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O4/c1-2-25-23(24)20-13-14-21(26-16-18-9-5-3-6-10-18)22(15-20)27-17-19-11-7-4-8-12-19/h3-15H,2,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGDJCJJPUKBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462483 | |

| Record name | ethyl-3,4-dibenzyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174398-83-5 | |

| Record name | ethyl-3,4-dibenzyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 3,4 Bis Benzyloxy Benzoate

Classical Esterification Routes

The formation of the ethyl ester group in Ethyl 3,4-bis(benzyloxy)benzoate is a critical step in its synthesis. This is typically achieved through various esterification reactions, each with its own set of advantages and specific procedural requirements.

Direct Esterification with Benzoic Acid Precursors

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of this compound synthesis, the precursor would be 3,4-bis(benzyloxy)benzoic acid, which is reacted with ethanol (B145695). This method is a straightforward and commonly employed strategy for creating esters. youtube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the removal of water, a byproduct, is often necessary. youtube.com

The general reaction can be represented as:

3,4-bis(benzyloxy)benzoic acid + Ethanol ⇌ this compound + Water

The efficiency of this reaction is influenced by factors such as reaction time, temperature, and the molar ratio of the reactants.

Acid-Catalyzed Esterification Approaches

To accelerate the rate of esterification, strong acid catalysts are frequently used. quora.com Sulfuric acid is a classic and effective catalyst for this purpose. prepchem.com The catalyst protonates the carbonyl oxygen of the benzoic acid derivative, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.

Alternative catalysts have also been explored to facilitate this transformation under milder or more environmentally benign conditions. These include:

Solid acid catalysts: Materials like modified Montmorillonite K10 clay have been shown to be effective for the esterification of substituted benzoic acids. ijstr.org

N-bromosuccinimide (NBS): This reagent has been promoted as an efficient and selective catalyst for the direct esterification of various carboxylic acids. mdpi.com

Deep eutectic solvents (DES): A mixture of p-toluenesulfonic acid (p-TSA) and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride (BTEAC) has been used as a dual solvent-catalyst system for the esterification of benzoic acid with different alcohols, showing high conversion rates. dergipark.org.tr

| Catalyst System | Temperature (°C) | Conversion of Benzoic Acid (%) | Reference |

| Deep Eutectic Solvent (p-TSA & BTEAC) | 75 | 88.3 (with ethanol) | dergipark.org.tr |

| Sulfuric Acid | Reflux | High (qualitative) | prepchem.com |

| N-bromosuccinimide | 70 | Up to 100 | mdpi.com |

Coupling Reagent-Mediated Esterification

For substrates that may be sensitive to the harsh conditions of acid-catalyzed esterification, coupling reagents offer a milder alternative. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) can be used to facilitate the esterification. nih.gov This method is particularly useful in the synthesis of complex molecules where functional group tolerance is a key consideration. The reaction proceeds by activating the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the alcohol.

Ethereal Linkage Formation (Benzyloxy Groups)

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. byjus.commasterorganicchemistry.com It involves the reaction of an alkoxide with a primary alkyl halide. youtube.com In the synthesis of this compound, this would typically involve a dihydroxybenzoate derivative as the starting material. The hydroxyl groups are first deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxides. youtube.comyoutube.com These alkoxides then act as nucleophiles and react with benzyl halide (e.g., benzyl bromide or benzyl chloride) in an SN2 reaction to form the desired benzyloxy groups. youtube.comyoutube.com

The reaction is generally carried out in a suitable solvent like acetonitrile (B52724) or N,N-dimethylformamide. byjus.com The choice of a primary alkyl halide is crucial as secondary and tertiary halides are more prone to elimination reactions. masterorganicchemistry.comyoutube.com

Alkylation of Dihydroxybenzoic Acid Derivatives

A key starting material for the synthesis of this compound is often a derivative of 3,4-dihydroxybenzoic acid, such as ethyl 3,4-dihydroxybenzoate. nih.gov This compound provides the core catechol structure onto which the benzyl groups are introduced. The alkylation of the hydroxyl groups of ethyl 3,4-dihydroxybenzoate with a benzylating agent, such as benzyl bromide, in the presence of a base like potassium carbonate, is a common and effective method. nih.gov

The general scheme for this alkylation is as follows:

Ethyl 3,4-dihydroxybenzoate + 2 Benzyl Bromide + Base → this compound + Byproducts

This reaction is a practical application of the Williamson ether synthesis principles, directly leading to the target molecule.

| Precursor Compound | Reagents | Product |

| 3,4-bis(benzyloxy)benzoic acid | Ethanol, Acid Catalyst | This compound |

| Ethyl 3,4-dihydroxybenzoate | Benzyl Bromide, Base | This compound |

| 3,4-dihydroxybenzoic acid | Ethanol, Benzyl Bromide, Base | This compound |

Utilization of Benzyl Halides as Alkylating Agents

The most common approach for the benzylation of the hydroxyl groups in Ethyl 3,4-dihydroxybenzoate is through a nucleophilic substitution reaction with a benzyl halide. masterorganicchemistry.com Benzyl bromide and benzyl chloride are the most frequently used alkylating agents for this purpose due to their reactivity and commercial availability. prepchem.com The reaction proceeds via an SN2 mechanism, where the alkoxide ions, formed by the deprotonation of the hydroxyl groups of Ethyl 3,4-dihydroxybenzoate, act as nucleophiles and attack the electrophilic benzylic carbon of the benzyl halide, displacing the halide ion. byjus.comyoutube.com

The choice between benzyl bromide and benzyl chloride can influence the reaction rate, with benzyl bromide generally being more reactive due to the better leaving group ability of the bromide ion compared to the chloride ion. However, benzyl chloride is often preferred due to its lower cost and greater stability.

A representative reaction is the benzylation of a dihydroxybenzoic acid derivative, which follows a similar principle to the synthesis of this compound. For instance, the synthesis of ethyl 3-benzylamino-4-(4-benzyloxyphenoxy)-5-sulphamyl-benzoate involves the use of benzyl bromide to introduce a benzyl group. prepchem.com

Table 1: Comparison of Benzyl Halides as Alkylating Agents

| Alkylating Agent | Relative Reactivity | Considerations |

| Benzyl Bromide | Higher | More expensive, potentially less stable |

| Benzyl Chloride | Lower | More economical, more stable |

Base-Catalyzed Conditions in Etherification Reactions

The etherification of Ethyl 3,4-dihydroxybenzoate is critically dependent on base-catalyzed conditions to facilitate the formation of the alkoxide nucleophiles. youtube.com The acidic phenolic protons of the hydroxyl groups must be removed by a suitable base to generate the corresponding phenoxide ions, which are significantly more nucleophilic than the neutral hydroxyl groups. masterorganicchemistry.com

Table 2: Common Bases Used in the Synthesis of this compound

| Base | Strength | Typical Reaction Conditions |

| Sodium Hydride (NaH) | Strong | Anhydrous conditions, often in aprotic solvents like THF or DMF |

| Potassium Hydride (KH) | Strong | Similar to NaH, highly reactive |

| Potassium Carbonate (K₂CO₃) | Weak | Often used with a phase-transfer catalyst, higher temperatures may be required |

| Sodium Hydroxide (B78521) (NaOH) | Strong | Can be used in aqueous or biphasic systems with a phase-transfer catalyst |

Solvent Systems for Efficient Etherification

The selection of an appropriate solvent system is crucial for the efficient synthesis of this compound. The solvent must be able to dissolve the reactants, be inert to the reaction conditions, and facilitate the SN2 reaction pathway. byjus.com Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the alkoxide salt while not strongly solvating the nucleophilic anion, thus enhancing its reactivity. masterorganicchemistry.com

Commonly used solvents include dimethylformamide (DMF), acetonitrile, and acetone. byjus.com Dichloromethane is another solvent that can be utilized, particularly in syntheses involving catalysts like N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). nih.gov For industrial-scale synthesis, the use of phase-transfer catalysis can allow for the use of less hazardous and more environmentally friendly solvents, including water. byjus.com

Table 3: Solvent Systems for the Etherification of Ethyl 3,4-dihydroxybenzoate

| Solvent | Type | Rationale for Use |

| Dimethylformamide (DMF) | Polar Aprotic | High boiling point, excellent solvating power for reactants |

| Acetonitrile | Polar Aprotic | Lower boiling point than DMF, good for reactions at moderate temperatures |

| Acetone | Polar Aprotic | Economical, suitable for reactions with more reactive alkylating agents |

| Dichloromethane | Aprotic | Used in specific catalytic systems |

Multi-Step Convergent and Divergent Synthesis Strategies

The synthesis of complex molecules often benefits from strategic planning, employing either convergent or divergent approaches. While the direct benzylation of Ethyl 3,4-dihydroxybenzoate is a linear synthesis, the principles of convergent and divergent synthesis can be applied to create analogues or more complex structures derived from this compound.

In the synthesis of more complex molecules containing multiple functional groups, sequential protecting group manipulations are essential. wikipedia.org The benzyl groups in this compound serve as protecting groups for the hydroxyl functions. organic-chemistry.org These can be selectively removed under specific conditions, typically through catalytic hydrogenation, to reveal the free hydroxyl groups for further functionalization. organic-chemistry.org

A hypothetical scenario could involve the selective deprotection of one benzyl group over the other, although this would be challenging due to their similar reactivity. A more practical approach would be the use of orthogonal protecting groups from the outset. For instance, one hydroxyl group could be protected with a benzyl group, while the other is protected with a group that can be removed under different conditions (e.g., an acid-labile or base-labile protecting group). wikipedia.org This strategy allows for the sequential unmasking and reaction of the hydroxyl groups, enabling the synthesis of asymmetrically substituted derivatives.

One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offers significant advantages in terms of efficiency, reduced waste, and time savings. semanticscholar.orgrsc.org While a specific one-pot synthesis for this compound from simple precursors is not widely documented, the principles can be applied.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of this compound synthesis, several green chemistry approaches can be considered.

One promising strategy is the use of greener solvent systems. A study on the Williamson synthesis of 4-benzyloxy benzoic acid demonstrated the feasibility of using water as a solvent in the presence of a surfactant as a catalyst. researchgate.net This approach, if adapted to the synthesis of this compound, would significantly reduce the reliance on volatile and potentially toxic organic solvents like DMF and acetonitrile.

Another green aspect is the potential use of alternative energy sources to drive the reaction, such as microwave irradiation, which can lead to shorter reaction times and potentially higher yields. Furthermore, the use of catalytic amounts of reagents, such as phase-transfer catalysts, instead of stoichiometric amounts of strong bases, aligns with the principles of atom economy and waste reduction.

Ultrasound-Assisted Synthetic Methodologies

Ultrasound-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.govresearchgate.net The application of ultrasonic waves (typically 20-100 kHz) to a reaction mixture induces acoustic cavitation—the formation, growth, and implosive collapse of bubbles. This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and often higher yields. nih.gov

While specific studies on the ultrasound-assisted synthesis of this compound are not extensively documented, the principles of sonochemistry have been successfully applied to analogous O-alkylation and benzylation reactions. For instance, the ultrasound-assisted preparation of 1-(benzyloxy)-4-nitrobenzene from benzyl alcohol and 4-chloronitrobenzene has been reported to be significantly enhanced by ultrasonic irradiation. researchgate.net This suggests that the O-benzylation of ethyl 3,4-dihydroxybenzoate could be similarly expedited.

A proposed ultrasound-assisted synthesis of this compound would involve the sonication of a mixture of ethyl 3,4-dihydroxybenzoate, benzyl chloride, and a suitable base (e.g., potassium carbonate) in a minimal amount of a high-boiling point solvent. The use of ultrasound is expected to reduce the reaction time significantly compared to conventional heating methods. researchgate.net

Table 1: Potential Parameters for Ultrasound-Assisted Synthesis of this compound

| Parameter | Proposed Condition | Rationale |

| Starting Material | Ethyl 3,4-dihydroxybenzoate | Precursor with two hydroxyl groups for benzylation. |

| Reagent | Benzyl Chloride | Source of the benzyl group. |

| Base | Potassium Carbonate | To deprotonate the phenolic hydroxyl groups. |

| Solvent | N,N-Dimethylformamide (DMF) | A common solvent for O-alkylation reactions. |

| Ultrasound Frequency | 20-40 kHz | Typical range for synthetic applications. |

| Temperature | 50-70 °C | Moderate temperature to facilitate the reaction. |

| Reaction Time | 1-3 hours | Expected reduction from conventional methods. |

The benefits of such an approach would include not only a faster reaction but also potentially higher yields and a cleaner reaction profile due to the reduced likelihood of side reactions that can occur at higher temperatures over prolonged periods. researchgate.net

Solvent-Free or Reduced-Solvent Reaction Conditions

The development of solvent-free or reduced-solvent reaction conditions is a cornerstone of green chemistry, as it minimizes the environmental impact associated with solvent use and disposal. For the synthesis of this compound, a solvent-free approach would likely involve the direct grinding or milling of the reactants.

Research on the O-alkylation of phenols under solvent-free conditions has demonstrated the feasibility of this method. researchgate.net Typically, the phenol (B47542), an alkylating agent, and a solid base are ground together in a mortar and pestle or a ball mill. The mechanical energy supplied during grinding facilitates the reaction between the solid components.

In the context of synthesizing this compound, a solvent-free protocol would involve mixing ethyl 3,4-dihydroxybenzoate, benzyl chloride, and a base like anhydrous potassium carbonate. A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), might also be incorporated to enhance the reaction rate between the different phases.

Table 2: Proposed Conditions for Solvent-Free Synthesis of this compound

| Parameter | Proposed Condition | Rationale |

| Starting Material | Ethyl 3,4-dihydroxybenzoate | Solid phenolic precursor. |

| Reagent | Benzyl Chloride | Liquid alkylating agent. |

| Base | Anhydrous Potassium Carbonate | Solid base for deprotonation. |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | Phase-transfer catalyst to facilitate the reaction. |

| Method | Grinding/Milling | To provide energy and increase contact between reactants. |

| Temperature | Room Temperature or mild heating | To initiate and sustain the reaction. |

| Reaction Time | 2-5 hours | Dependent on the efficiency of mixing and heating. |

This solvent-free approach offers significant advantages, including the elimination of solvent waste, easier product isolation, and potentially lower energy consumption compared to traditional refluxing methods. The simplicity of the procedure also makes it an attractive option for scalable and more sustainable production.

Mechanistic Investigations of Relevant Transformations

Ester Hydrolysis and Transesterification Mechanisms

The ester group in Ethyl 3,4-bis(benzyloxy)benzoate is susceptible to both hydrolysis and transesterification reactions, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of an ester like ethyl benzoate (B1203000) proceeds through a series of equilibrium steps. libretexts.orgchemistrysteps.com The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. chemguide.co.uk A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgvaia.com Subsequently, a proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester. chemguide.co.uk This is followed by the elimination of an alcohol molecule (ethanol in this case), and deprotonation of the resulting species to regenerate the acid catalyst and form the carboxylic acid. libretexts.orgchemguide.co.uk The use of a large excess of water can drive the equilibrium towards the products. chemistrysteps.com

Base-Promoted Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes saponification. studysmarter.co.uk This reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. libretexts.orgquora.com This intermediate then collapses, expelling an alkoxide ion (ethoxide) and forming a carboxylic acid. vaia.com The alkoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and an alcohol. libretexts.orgchemistrysteps.com This final deprotonation step is essentially irreversible and drives the reaction to completion. chemistrysteps.com The carboxylic acid can be obtained by subsequent acidification. quora.comyoutube.com

Transesterification:

Transesterification is a process where an ester is converted into a different ester by reacting with an alcohol in the presence of an acid or base catalyst. In an acid-catalyzed transesterification, the mechanism is analogous to acid-catalyzed hydrolysis. The carbonyl oxygen is protonated, followed by nucleophilic attack from an alcohol molecule instead of water. libretexts.org The reaction is typically driven to completion by using a large excess of the reactant alcohol. libretexts.org

Table 1: Comparison of Ester Hydrolysis Mechanisms

| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis |

| Catalyst | Acid (e.g., H₂SO₄, HCl) | Base (e.g., NaOH, KOH) |

| Initial Step | Protonation of the carbonyl oxygen. libretexts.org | Nucleophilic attack by hydroxide ion on the carbonyl carbon. libretexts.org |

| Intermediate | Tetrahedral intermediate. vaia.com | Tetrahedral intermediate. vaia.com |

| Reversibility | Reversible. chemistrysteps.com | Irreversible due to deprotonation of the carboxylic acid. chemistrysteps.com |

| Final Products | Carboxylic acid and alcohol. libretexts.org | Carboxylate salt and alcohol. libretexts.org |

Ether Cleavage and Deprotection Mechanisms

The benzyloxy groups in this compound serve as protecting groups for the hydroxyl functionalities. Their removal, or deprotection, is a crucial step in many synthetic sequences.

Catalytic Hydrogenolysis:

A common method for cleaving benzyl (B1604629) ethers is catalytic hydrogenolysis. acsgcipr.org This reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) and hydrogen gas (H₂). jk-sci.com The mechanism involves the oxidative addition of the benzyl ether to the Pd(0) catalyst, forming a Pd(II) complex. jk-sci.com This is followed by the coordination and transfer of hydrogen, which facilitates the release of the alcohol. jk-sci.com Finally, reductive elimination expels toluene (B28343) and regenerates the Pd(0) catalyst. jk-sci.com This method is generally mild and efficient. acsgcipr.org Alternative hydrogen sources like 1,4-cyclohexadiene (B1204751) can also be employed. organic-chemistry.org

Acid-Mediated Cleavage:

Strong acids can also be used to cleave benzyl ethers, although this method is limited to substrates that are not sensitive to acidic conditions. organic-chemistry.org

Oxidative Cleavage:

Oxidative methods provide an alternative route for debenzylation. For instance, ozone can oxidatively remove benzyl ether protecting groups under relatively mild conditions, yielding a benzoic ester, benzoic acid, and the corresponding alcohol. organic-chemistry.org Another approach involves the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. organic-chemistry.org

Table 2: Common Benzyl Ether Deprotection Methods

| Method | Reagents | Key Mechanistic Feature |

| Catalytic Hydrogenolysis | H₂, Pd/C. jk-sci.com | Oxidative addition to Pd(0) catalyst. jk-sci.com |

| Acid-Mediated Cleavage | Strong acids (e.g., HBr, HI). organic-chemistry.org | Protonation of the ether oxygen followed by nucleophilic attack. |

| Oxidative Cleavage | Ozone (O₃). organic-chemistry.org | Oxidation of the benzyl group. |

| DDQ Oxidation | 2,3-dichloro-5,6-dicyano-p-benzoquinone. organic-chemistry.org | Photoinduced electron transfer. |

Rearrangement Reactions Involving Benzyloxy Moieties (e.g., Wittig Rearrangement)

The benzyloxy groups can potentially undergo rearrangement reactions, most notably the Wittig rearrangement. This rearrangement involves the transformation of an ether into an alcohol upon treatment with a strong base. wikipedia.org

libretexts.orgjk-sci.com-Wittig Rearrangement:

The libretexts.orgjk-sci.com-Wittig rearrangement proceeds through a radical dissociation-recombination mechanism. organic-chemistry.org Treatment of a benzyl ether with a strong base like an alkyllithium reagent generates a carbanion adjacent to the ether oxygen. wikipedia.org This intermediate can then undergo homolytic cleavage to form a ketyl radical and a carbon radical, which recombine within a solvent cage to form an alkoxide. organic-chemistry.org The migratory aptitude of the alkyl group generally follows the order of thermodynamic stability of the corresponding radical (tertiary > secondary > primary > methyl). wikipedia.org

jk-sci.comorganic-chemistry.org-Wittig Rearrangement:

The jk-sci.comorganic-chemistry.org-Wittig rearrangement is a concerted, pericyclic process that transforms an allylic ether into a homoallylic alcohol. wikipedia.org It proceeds through a six-electron, five-membered cyclic transition state. organic-chemistry.org This rearrangement is often in competition with the libretexts.orgjk-sci.com-Wittig rearrangement, with lower temperatures generally favoring the jk-sci.comorganic-chemistry.org-shift. wikipedia.orgorganic-chemistry.org For the benzyloxy moieties in this compound, a jk-sci.comorganic-chemistry.org-Wittig rearrangement would require the presence of an adjacent double bond, which is not present in the ground state of the molecule. However, under certain conditions, such as the formation of an enolate, these rearrangements can occur. acs.org

It has been demonstrated that by using a strong base like t-BuLi at low temperatures, α-lithiation of benzyl phenyl ether can be achieved, and the resulting organolithium compound is stable enough to be trapped by electrophiles before undergoing the libretexts.orgjk-sci.com-Wittig rearrangement. acs.org The rearrangement was observed to start at approximately -30 °C. acs.org

Electrophilic Aromatic Substitution Patterns on the Benzoate Core

The benzoate core of this compound is subject to electrophilic aromatic substitution reactions. The directing effects of the substituents on the benzene (B151609) ring determine the position of substitution.

The ethyl carboxylate group (-CO₂Et) is an electron-withdrawing group and acts as a meta-director. Conversely, the benzyloxy groups (-OCH₂Ph) are ortho, para-directing due to the lone pairs on the oxygen atom that can be donated to the ring through resonance.

In this compound, the two benzyloxy groups are strongly activating and will direct incoming electrophiles to the positions ortho and para to them. The ethyl carboxylate group is deactivating. Therefore, the positions most susceptible to electrophilic attack will be those activated by the benzyloxy groups. Specifically, the positions ortho to the benzyloxy groups (positions 2 and 5) and para to one benzyloxy group and meta to the other (position 6) would be the most likely sites of substitution. The carbonyl group of an ester acts as a deactivating and meta-directing group in electrophilic substitution reactions. ncert.nic.in

Radical Reaction Pathways in Benzoate Derivatives

While less common than ionic reactions for this specific molecule, radical pathways can be initiated under certain conditions.

The benzylic hydrogens of the benzyloxy groups are particularly susceptible to radical abstraction due to the resonance stabilization of the resulting benzyl radical. libretexts.orgmasterorganicchemistry.com This principle is exploited in reactions like benzylic bromination using N-bromosuccinimide (NBS) and light, where a bromine radical selectively abstracts a benzylic hydrogen. masterorganicchemistry.com

Furthermore, hydroxyl radicals can react with benzoic acid and benzoate. researchgate.net These reactions can proceed via addition to the aromatic ring or hydrogen abstraction. researchgate.netrsc.org Theoretical studies have shown that for the reaction of benzoic acid with hydroxyl radicals, addition to the meta position is kinetically favored, followed by para and then ortho addition. researchgate.net

Recent research has also explored the photo-mediated generation of mesyloxy radicals, which are capable of cleaving benzylic C-H bonds through a hydrogen atom transfer (HAT) mechanism. rsc.org The resulting benzylic radical can then be oxidized to a carbocation and trapped by a nucleophile. rsc.orgnih.gov

While esters of carboxylic acids can be substrates for radical-forming reactions, the carboxylic acids themselves can also generate radicals. libretexts.org For instance, carboxyl radicals can be generated from carboxylic acids and subsequently lose carbon dioxide to form carbon-centered radicals. libretexts.org

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Design and Synthesis of Functionalized Ethyl 3,4-bis(benzyloxy)benzoate Derivatives

The synthesis of derivatives is a strategic process involving modifications at distinct sites on the parent molecule. These modifications are designed to probe the chemical space around the core structure to enhance desired properties.

The ethyl ester group is another key site for structural variation. This moiety can be readily transformed into other functional groups to alter polarity, hydrogen bonding capability, and metabolic stability. Common modifications include:

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. For instance, in the synthesis of related liquid crystal molecules, an ethyl ester was hydrolyzed using a sodium hydroxide (B78521) solution in ethanol (B145695) to yield the carboxylic acid precursor nih.gov.

Transesterification: The ethyl group can be exchanged for other alkyl or aryl groups (e.g., methyl, tert-butyl) to modulate solubility and pharmacokinetic properties. The use of a methyl ester is seen in intermediates for dendrimer synthesis, such as methyl 3,5-bis(cyclohexylmethoxy)benzoate nih.gov.

Amidation: The ester can be converted to an amide by reaction with an appropriate amine, introducing a hydrogen bond donor and altering the molecule's electronic profile.

These transformations allow for the fine-tuning of the molecule's interaction with biological targets.

The two benzyloxy groups at the C3 and C4 positions are critical features, often serving as protecting groups for catechol moieties in multi-step syntheses. organic-chemistry.org The nature of these groups can be varied to influence stability and to allow for selective removal. organic-chemistry.orgorganic-chemistry.org Strategies include:

Substituted Benzyl (B1604629) Ethers: Introducing electron-donating or electron-withdrawing substituents onto the phenyl rings of the benzyl groups can alter their stability and the conditions required for their cleavage. For example, p-methoxybenzyl (PMB) ethers can be cleaved under specific oxidative conditions that leave unsubstituted benzyl ethers intact organic-chemistry.org.

Orthogonal Protecting Groups: In molecules with multiple hydroxyl groups, using different protecting groups with non-overlapping removal conditions (orthogonal strategy) allows for selective deprotection of one site while others remain protected. For example, a Boc-protected group can be removed under acidic conditions, while an Fmoc-protected group is cleaved by bases organic-chemistry.org.

Alternative Protecting Groups: Instead of benzyl ethers, other protecting groups like silyl (B83357) ethers or acetals can be employed, each offering a different profile of stability and reactivity organic-chemistry.org. In the synthesis of dendrimer intermediates, cyclohexylmethoxy groups have been used as a variation on the benzyloxy theme nih.gov.

Incorporating heteroatoms (e.g., nitrogen, sulfur) or entirely new functional moieties can lead to derivatives with fundamentally different properties and biological activities. This can be achieved by:

Building from Heterocyclic Precursors: Synthesizing analogues where the benzoate (B1203000) ring is replaced by a heteroaromatic ring, such as pyridine (B92270) or pyridazine, can introduce new interaction points. Studies on protein kinase CK2 inhibitors have shown that pyridine- and pyridazine-carboxylic acid derivatives can exhibit potent activity nih.gov.

Appending Heterocyclic Moieties: Attaching heterocyclic rings to the core structure is a common strategy. For example, research into protein kinase CK2 inhibitors involved the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of a 4-(thiazol-5-yl)benzoic acid scaffold nih.gov. Similarly, derivatives of 4-hydroxycoumarin (B602359) have been synthesized by reacting them with substituted benzoates researchgate.net.

Structure-Activity Relationship (SAR) Elucidation

SAR studies are crucial for understanding how specific structural features of a molecule contribute to its biological effects. By systematically modifying the structure of this compound analogues and assessing their activity, researchers can build a model to guide the design of more potent and selective compounds.

The spatial arrangement of substituents on the aromatic ring has a profound impact on biological activity. Even minor changes in substituent position can lead to significant differences in efficacy due to altered binding interactions with a target protein or enzyme.

A notable example comes from research on 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors. The parent compound was modified by introducing a benzyloxy group at various positions on the benzoic acid ring. This study revealed that the introduction of a substituted benzyloxy group specifically at the 3-position of the benzoic acid moiety was critical for maintaining potent inhibitory activity against the kinase nih.gov. This highlights the sensitivity of the biological target to the substitution pattern on the benzoic acid core.

Similarly, the substitution pattern is key in the design of materials like dendrimers. The precise placement of functional groups, such as in methyl 3,5-bis(cyclohexylmethoxy)benzoate, dictates the stepwise growth and final architecture of the macromolecule nih.gov. While not a measure of biological activity, it underscores the principle that substituent position is critical for molecular function.

The table below summarizes the impact of substituent modifications on the activity of related benzoate derivatives.

| Compound Class | Modification | Position of Modification | Observed Impact on Activity | Reference |

| 4-(Thiazol-5-yl)benzoic acid derivatives | Introduction of 2-halo- or 2-methoxy-benzyloxy group | 3-position of the benzoic acid | Maintained potent CK2 inhibitory activity and led to significantly higher antiproliferative activity. | nih.gov |

| Pyridine- and Pyridazine-carboxylic acid derivatives | Replacement of benzene (B151609) ring with pyridine or pyridazine | Core Aromatic Ring | Showed potent protein kinase CK2 inhibitory activities. | nih.gov |

Role of Benzyloxy Groups in Ligand-Receptor Interactions

The two benzyloxy groups are pivotal to the interaction of this compound with receptor binding sites. These groups, consisting of a benzyl group linked through an ether oxygen, can engage in a variety of non-covalent interactions that are crucial for molecular recognition. The aromatic rings of the benzyloxy groups can participate in hydrophobic interactions with nonpolar amino acid residues within a receptor pocket. The planarity of the sp2 hybridized carbons in the phenyl ring facilitates effective binding within the target's binding pockets.

Furthermore, the ether oxygen atoms of the benzyloxy groups can act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor groups on the receptor, such as the hydroxyl groups of serine, threonine, or tyrosine residues. The positioning of these benzyloxy groups on the benzoate core is critical. For instance, structure-activity relationship (SAR) data from studies on related benzyloxy derivatives have shown that the substitution pattern on the phenyl ring significantly influences binding affinity. researchgate.net For example, a benzyloxy group at the meta position of a coumarin (B35378) ring has been shown to provide favorable hydrophobic interactions, whereas a para-substitution can lead to steric hindrance, thereby reducing inhibitory potential. researchgate.net

The electronic properties of the benzyloxy groups also play a role. The introduction of electron-donating or electron-withdrawing substituents on the benzyl rings can modulate the electron density of the entire ligand, which in turn can affect the strength of interactions with the receptor. rsc.org Studies on lanthanide complexes with 4-benzyloxy benzoic acid derivatives have demonstrated that electron-releasing substituents enhance the ligand's electron density, which can improve its coordination and photophysical properties. rsc.org Conversely, electron-withdrawing groups can diminish these effects. rsc.org

Conformational Analysis and Correlation with Bioactivity

For a ligand to bind effectively to its receptor, it must adopt a specific conformation, often referred to as the "bioactive conformation." The energetic cost of adopting this conformation can influence the binding affinity. acs.org If the bioactive conformation is a low-energy conformation for the unbound ligand, the entropic penalty for binding will be lower, resulting in a more favorable binding free energy. Reducing the conformational freedom of a flexible ligand, for instance through macrocyclization, can increase binding affinity by lowering the energy required to adopt the binding-competent conformation. acs.org

Computational methods, such as molecular docking and molecular dynamics simulations, are instrumental in exploring the conformational landscape of ligands like this compound. nih.govresearchgate.net These techniques can predict the likely binding poses of the molecule within a receptor's active site and identify the key interactions that stabilize the complex. nih.govnih.gov The consideration of receptor flexibility is also crucial, as the binding pocket itself can undergo conformational changes to accommodate the ligand in an "induced fit" model. researchgate.netnih.gov The use of multiple receptor conformations in docking studies can improve the accuracy of binding predictions. nih.gov

Combinatorial Library Synthesis and High-Throughput Screening of Analogues

To explore the structure-activity relationships of this compound in a systematic manner, combinatorial chemistry can be employed to generate a library of analogues. google.com This approach allows for the rapid synthesis of a large number of related compounds by systematically varying different parts of the molecular scaffold. waocp.org

For this compound, a combinatorial library could be designed by varying three main components:

The Benzyloxy Groups: A variety of substituted benzyl bromides could be used to introduce different functional groups onto the benzyl rings. This would allow for the exploration of electronic and steric effects on bioactivity.

The Ester Group: Different alcohols could be used in the final esterification step to generate a range of esters, from simple alkyl esters to more complex ones. This would probe the influence of the ester moiety on properties such as solubility and cell permeability.

The Benzoate Core: While keeping the core benzoate structure, modifications could be introduced at other positions on the phenyl ring, if synthetically feasible.

Once a library of analogues is synthesized, it can be subjected to high-throughput screening (HTS) to rapidly assess the biological activity of each compound. nih.gov HTS assays are designed to be automated and can test thousands of compounds in a short period. The results of the HTS campaign can then be used to identify "hit" compounds with promising activity. These hits can then be selected for further optimization in a process known as hit-to-lead development.

The data generated from screening a combinatorial library of this compound analogues would be invaluable for constructing a detailed Quantitative Structure-Activity Relationship (QSAR) model. nih.gov A QSAR model can mathematically correlate the structural features of the compounds with their observed biological activity, providing predictive power for the design of new, more potent analogues. nih.gov

| Compound Name | Structure |

| This compound | |

| Benzyl bromide | |

| Serine | |

| Threonine | |

| Tyrosine | |

| 4-Benzyloxy benzoic acid |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within the ethyl 3,4-bis(benzyloxy)benzoate molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed molecular map can be constructed.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform-d (B32938) (CDCl₃), reveals distinct signals corresponding to the different types of protons present.

The aromatic protons of the two benzyl (B1604629) groups and the benzoate (B1203000) ring appear in the downfield region of the spectrum, generally between δ 7.2 and 7.8 ppm. The specific chemical shifts and coupling patterns of the three protons on the central benzene (B151609) ring provide clear evidence for the 1,2,4-trisubstitution pattern. The protons of the ethyl group are observed as a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with their neighboring protons. The benzylic methylene protons (-OCH₂Ph) typically appear as a sharp singlet.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic-H | 7.80 - 7.20 | m | - |

| -OCH₂Ph | 5.21 | s | - |

| -OCH₂CH₃ | 4.35 | q | 7.1 |

| -OCH₂CH₃ | 1.38 | t | 7.1 |

Note: 'm' denotes multiplet, 's' denotes singlet, 'q' denotes quartet, and 't' denotes triplet. Data is representative and may vary slightly based on solvent and instrument frequency.

Carbon (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift, typically appearing around δ 166 ppm. The aromatic carbons of the benzoate and benzyl groups resonate in the range of approximately δ 114 to 153 ppm. The benzylic methylene carbons (-OCH₂Ph) and the ethyl group carbons (-OCH₂CH₃ and -OCH₂CH₃) are found in the more upfield region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm |

| C=O | 166.2 |

| Aromatic-C | 152.9 |

| Aromatic-C | 148.5 |

| Aromatic-C (x2) | 136.9 |

| Aromatic-C (x4) | 128.6 |

| Aromatic-C (x2) | 128.0 |

| Aromatic-C (x4) | 127.3 |

| Aromatic-C | 124.2 |

| Aromatic-C | 116.3 |

| Aromatic-C | 114.5 |

| -OCH₂Ph (x2) | 71.2 |

| -OCH₂CH₃ | 60.9 |

| -OCH₂CH₃ | 14.4 |

Note: Chemical shifts are representative and may vary based on experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To further confirm the structural assignment, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. researchgate.netresearchgate.net

COSY spectra establish correlations between protons that are coupled to each other, helping to trace the connectivity of proton networks within the ethyl and aromatic groups.

HMQC (or its modern equivalent, HSQC) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Electrospray Ionization (ESI) MS

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. rsc.org In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺. rsc.org The detection of these ions allows for the direct determination of the molecular weight of the compound. For this compound, which has a molecular formula of C₂₃H₂₂O₄, the expected monoisotopic mass is approximately 362.15 g/mol .

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). rsc.org This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound, HRMS analysis would confirm the molecular formula C₂₃H₂₂O₄ by matching the experimentally measured exact mass to the theoretically calculated mass. For instance, the calculated mass for the protonated molecule [C₂₃H₂₂O₄+H]⁺ is 363.1600, and HRMS would be expected to find a value extremely close to this. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques essential for the identification and quantification of this compound. These methods couple the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for analyzing this compound due to the compound's polarity and relatively high molecular weight, which make it amenable to reverse-phase liquid chromatography. In LC-MS analysis, the compound is first separated from a mixture on a chromatographic column, typically a C18 column. researchgate.net The choice of mobile phase, often a gradient mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution containing an additive like formic or acetic acid, is optimized to achieve sharp peaks and good resolution. ulisboa.pt Following separation, the analyte is ionized, commonly using electrospray ionization (ESI), and detected by a mass spectrometer. The mass spectrometer provides a mass-to-charge ratio (m/z) for the molecular ion and its fragments, confirming the compound's identity with high certainty. nih.gov LC-MS/MS, a tandem MS technique, further enhances specificity and sensitivity, making it ideal for quantifying trace amounts of the compound in complex matrices. researchgate.netulisboa.pt

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a complementary technique, especially for assessing the presence of more volatile impurities or related substances. scispace.com For a compound like this compound, which has a higher boiling point, a temperature-programmed oven is required to ensure elution from the GC column. scispace.com The sample is injected into the GC, where it is vaporized and carried by an inert gas, such as helium, through a capillary column (e.g., Rxi-5Sil MS). semanticscholar.org The components are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact ionization), fragmented, and detected. scispace.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries for positive identification. jmaterenvironsci.com

Table 1: Typical Parameters for LC-MS and GC-MS Analysis of Benzoate Esters

| Parameter | LC-MS | GC-MS |

|---|---|---|

| Chromatography | HPLC / UPLC | Gas Chromatography |

| Column | C18 (e.g., Hypersil GOLD, Kinetex) researchgate.netulisboa.pt | Capillary (e.g., Rxi-5Sil MS) semanticscholar.org |

| Mobile Phase | Acetonitrile / Water with additives (e.g., formic acid) ulisboa.pt | Carrier Gas: Helium scispace.comsemanticscholar.org |

| Ionization Source | Electrospray Ionization (ESI) nih.gov | Electron Impact (EI) |

| Detector | Mass Spectrometer (e.g., Triple Quadrupole) ulisboa.pt | Mass Spectrometer (e.g., Quadrupole) |

| Application | Purity, Quantification, Identification | Identification of Volatile Components |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental in the synthesis and quality control of this compound, enabling both the purification of the final product and the monitoring of its formation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound. A reverse-phase HPLC method is typically employed for this purpose. This involves a non-polar stationary phase, such as a C18 bonded silica (B1680970) column, and a polar mobile phase. rsc.org A common mobile phase is neat acetonitrile or a mixture of acetonitrile and water, delivered in either an isocratic (constant composition) or gradient (varying composition) mode to ensure optimal separation of the main compound from any impurities or starting materials. rsc.orgnih.gov Detection is commonly performed using a UV-Vis detector, as the benzene rings within the molecule absorb UV light. rsc.org Wavelengths such as 230 nm and 255 nm are often utilized for monitoring. rsc.org The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Method Parameters

| Parameter | Setting |

|---|---|

| Column | Reverse-Phase C18, 5 µm pore size rsc.org |

| Mobile Phase | Acetonitrile / Water rsc.org |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV-Vis at 230 nm or 255 nm rsc.org |

| Application | Purity assessment, quantitative analysis |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This advancement leads to significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. For analogues of this compound, UPLC is a confirmed analytical technique. bldpharm.com The principles of separation are the same as in HPLC, with reverse-phase C18 columns being prevalent. The enhanced efficiency of UPLC allows for a more detailed purity profile, capable of separating closely related impurities that might co-elute under standard HPLC conditions.

Column Chromatography for Purification Strategies

Following its synthesis, crude this compound must be purified to remove unreacted starting materials, reagents, and byproducts. Adsorption column chromatography is the most common method for this large-scale purification. Silica gel is the standard stationary phase used for this purpose. rsc.org The crude product is loaded onto the top of a column packed with silica gel, and a solvent system (eluent) is passed through the column. The choice of eluent is critical for effective separation. A solvent system of low to moderate polarity, such as a mixture of a non-polar solvent like cyclohexane (B81311) or heptane (B126788) and a slightly more polar solvent like ethyl acetate, is frequently used. rsc.org The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to first elute non-polar impurities, followed by the desired product, while highly polar impurities remain adsorbed to the silica gel. The fractions are collected and analyzed, often by TLC, to identify those containing the pure compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to confirm the functional groups and conjugated systems present in the this compound molecule.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within the molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. Key peaks include a strong absorption corresponding to the C=O (carbonyl) stretch of the ester group, typically found in the range of 1715-1730 cm⁻¹. Other significant absorptions include the C-O stretches of the ester and ether linkages, aromatic C=C bond stretches around 1500-1600 cm⁻¹, and the sp² and sp³ C-H stretches above and below 3000 cm⁻¹, respectively. The presence of these specific peaks provides strong evidence for the compound's functional group composition. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, particularly its conjugated systems. The presence of multiple benzene rings in this compound results in strong UV absorption. This property is the basis for its detection in HPLC using a UV detector. rsc.org The UV-Vis spectrum would be expected to show absorption maxima characteristic of the substituted benzene rings, typically in the range of 230-280 nm. rsc.orgnist.gov

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (Ethyl, Benzyl CH₂) |

| ~1720 | C=O Stretch | Ester |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1250, ~1100 | C-O Stretch | Ester, Ether |

Functional Group Identification via IR

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. In this compound, the key functional groups are the ester, ether, and aromatic rings. While a specific spectrum for this compound is not publicly available, analysis of closely related compounds such as ethyl benzoate and ethyl 4-[(4-methylbenzyl)oxy]benzoate allows for an accurate prediction of its characteristic absorption bands. nih.govchemicalbook.comnist.gov

The most prominent feature in the IR spectrum is expected to be the strong carbonyl (C=O) stretching vibration of the ester group, typically appearing in the range of 1706-1720 cm⁻¹. nih.gov The C-O stretching vibrations of the ester and ether linkages are also key identifiers. For the ester group, two distinct C-O stretches are anticipated: an asymmetric stretch around 1258-1276 cm⁻¹ and a symmetric stretch at a lower wavenumber. nih.gov The ether linkages (Ar-O-CH₂) are expected to produce strong C-O stretching bands in the 1102-1106 cm⁻¹ region. nih.gov

Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and benzyl methylene groups will be observed just below 3000 cm⁻¹. Additionally, characteristic aromatic C=C stretching vibrations will be present in the 1400-1600 cm⁻¹ region.

Table 1: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |

| Ester | C=O Stretch | 1706 - 1720 | nih.gov |

| Ester | C-O Asymmetric Stretch | 1258 - 1276 | nih.gov |

| Ether | C-O Stretch | 1102 - 1106 | nih.gov |

| Aromatic | C-H Stretch | > 3000 | chemicalbook.comnist.gov |

| Aliphatic | C-H Stretch | < 3000 | chemicalbook.comnist.gov |

| Aromatic | C=C Stretch | 1400 - 1600 | chemicalbook.comnist.gov |

Electronic Transitions and Conjugation Analysis via UV-Vis

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the aromatic rings and the conjugated ester system.

The benzene rings will exhibit characteristic absorption bands, typically a strong primary band (E-band) around 200-210 nm and a weaker secondary band (B-band) with fine structure around 250-270 nm. The conjugation of the ester group with the benzene ring is expected to cause a bathochromic (red) shift in these absorptions. Furthermore, the presence of the oxygen atoms of the benzyloxy groups, which can donate lone-pair electrons to the aromatic ring, will likely enhance this shift and increase the intensity of the absorption bands.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.

Single-Crystal X-ray Diffraction of this compound and Related Analogues

While a specific crystal structure for this compound is not publicly documented, detailed single-crystal X-ray diffraction studies on closely related analogues, such as ethyl 4-[(4-methylbenzyl)oxy]benzoate, provide significant insights into the expected structural features. nih.goviucr.orgiucr.org

In the crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate, the asymmetric unit was found to contain three independent molecules, indicating conformational flexibility. nih.goviucr.org This suggests that this compound may also exhibit multiple conformations within its crystal lattice. The bond lengths and angles are generally within normal ranges. For instance, in a related compound, methyl 4-(benzyloxy)-3-methoxybenzoate, the two aromatic rings are nearly perpendicular, with a dihedral angle of 85.81(10)°. nih.goviucr.org In contrast, for 3,5-bis(benzyloxy)benzoic acid, the dihedral angles are much smaller, at 4.1(2)° and 10.9(4)°, which facilitates electron delocalization between the rings. nih.goviucr.orgiucr.org

Table 2: Crystallographic Data for a Related Analogue: Ethyl 4-[(4-methylbenzyl)oxy]benzoate

| Parameter | Value | Source |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Molecules per Asymmetric Unit | 3 | nih.goviucr.org |

Intermolecular Interactions and Crystal Packing Analysis

The crystal packing of this compound is expected to be governed by a network of weak intermolecular interactions. Analysis of related structures reveals that despite the presence of multiple aromatic rings, significant π-π stacking interactions are often absent due to unfavorable orientations. iucr.org Instead, the crystal packing is primarily directed by numerous weak C-H···π interactions. nih.goviucr.orgiucr.org These interactions involve the hydrogen atoms of the ethyl and benzyl groups interacting with the electron-rich π systems of the aromatic rings.

Conformational Analysis in the Solid State

The solid-state conformation of this compound is characterized by the relative orientations of its constituent parts, namely the ethyl ester group and the two benzyloxy substituents. Studies on analogues demonstrate significant conformational freedom. nih.goviucr.org

The primary conformational differences are observed in the torsion angles of the ethoxy group and the dihedral angles between the various phenyl rings. For example, in the three independent molecules of ethyl 4-[(4-methylbenzyl)oxy]benzoate found in the asymmetric unit, the C-O-CH₂-CH₃ torsion angles are 174.0(6)°, 82.6(6)°, and 89.6(7)°. nih.gov Furthermore, the dihedral angles between the two phenyl rings in these conformers are 46.4(1)°, 70.3(1)°, and 62.2(1)°. nih.gov This conformational flexibility highlights that the final solid-state structure is a delicate balance between intramolecular steric effects and the optimization of intermolecular packing forces.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the fundamental characteristics of a molecule. For Ethyl 3,4-bis(benzyloxy)benzoate, these calculations are instrumental in predicting its geometry, electronic structure, and reactivity.

Geometry Optimization and Electronic Structure Analysis

The electronic structure analysis provides information on the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity and kinetic stability. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter; a larger gap suggests higher stability and lower chemical reactivity. fluorochem.co.ukfluorochem.co.uk

For aromatic esters, the HOMO is typically localized on the electron-rich aromatic ring and the ether oxygen atoms, while the LUMO is often centered on the carbonyl group and the benzene (B151609) ring. researchgate.net Although specific HOMO-LUMO energy values for this compound require dedicated computational studies, analysis of related benzoic acid derivatives suggests that the presence of electron-donating benzyloxy groups would likely raise the HOMO energy level, potentially leading to a smaller energy gap and increased reactivity compared to unsubstituted ethyl benzoate (B1203000).

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Hypothetical Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Note: These values are illustrative and based on typical ranges for similar organic molecules. Actual values would require specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. ambeed.comunibo.it The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-deficient areas, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show the most negative potential around the oxygen atoms of the carbonyl group and the ether linkages, highlighting these as the primary sites for electrophilic interactions. Conversely, the hydrogen atoms of the aromatic rings and the ethyl group would exhibit positive potential. Understanding the MEP is crucial for predicting how the molecule will interact with biological targets or other reactants. unibo.it

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide information on a static, optimized structure, molecules in reality are dynamic entities. Molecular Dynamics (MD) simulations are employed to study the conformational flexibility and dynamic behavior of molecules over time. By simulating the movement of atoms based on classical mechanics, MD can explore the different conformations that this compound can adopt in various environments (e.g., in a solvent).

This is particularly important for a molecule with multiple rotatable bonds, such as the ether linkages and the ethyl ester group in this compound. Conformational sampling through MD can reveal the most populated conformations and the energy barriers between them, providing a more realistic picture of the molecule's shape and flexibility, which is essential for understanding its biological activity.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. lookchem.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Given that various benzoic acid derivatives have been investigated for their biological activities, molecular docking studies of this compound against relevant biological targets could provide valuable insights. For instance, studies on similar compounds have explored their potential as inhibitors of enzymes like the SARS-CoV-2 main protease or their interaction with bacterial efflux pumps. A docking study would involve placing the optimized structure of this compound into the binding site of a target protein and scoring the different poses based on their binding affinity. The results would highlight the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Prediction of Spectroscopic Parameters and Validation

Computational chemistry can also be used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions can then be compared with experimental data to validate the accuracy of the computational model and to aid in the interpretation of experimental spectra.

For this compound, DFT calculations could predict the 1H and 13C NMR chemical shifts. The calculated spectra can be correlated with experimental spectra of the synthesized compound to confirm its structure. Similarly, the theoretical IR spectrum can be calculated and compared with the experimental one to assign the characteristic vibrational modes of the functional groups present in the molecule. While specific experimental spectra for this compound are not widely published, the synthesis of this compound has been reported, suggesting that such data could be generated.

The Quest for Predictive Models: Quantitative Structure-Activity Relationships of this compound Remain Uncharted

Despite the importance of understanding the molecular interactions and biological activities of chemical compounds, a thorough review of scientific literature reveals a notable absence of published Quantitative Structure-Activity Relationship (QSAR) models specifically developed for this compound.

Quantitative Structure-Activity Relationship (QSAR) represents a crucial field within computational chemistry and molecular modeling. These models aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. brieflands.comnih.gov By quantifying physicochemical properties, also known as molecular descriptors, QSAR studies can predict the activity of new or untested compounds, thereby accelerating drug discovery and risk assessment processes. nih.govnih.gov

The development of a QSAR model involves a series of steps, including the compilation of a dataset of compounds with known activities, the calculation of a wide range of molecular descriptors, the selection of the most relevant descriptors, the generation of a mathematical model using statistical methods like multiple linear regression (MLR) or machine learning algorithms, and finally, rigorous validation of the model's predictive power. brieflands.comnih.gov

A comprehensive search of scientific databases and literature sources indicates that while QSAR studies have been successfully applied to a vast array of chemical classes, including naphthoquinones, benzodiazepines, and pyrimidine (B1678525) derivatives, no specific research has been published detailing the development of QSAR models for this compound. brieflands.comnih.govnih.gov This suggests that the systematic exploration of this compound's structure-activity relationships through computational modeling is a yet-to-be-explored area of research.

The potential for such a study is significant. By developing a robust QSAR model for this compound and its analogues, researchers could:

Predict the biological activities of novel derivatives.

Identify the key structural features that govern its activity.

Optimize the molecular structure to enhance desired properties or reduce potential toxicity.

The absence of these models means that any current understanding of the structure-activity landscape of this compound is likely based on traditional, non-computational methods. Future research efforts focused on generating the necessary experimental data and applying computational QSAR techniques would be invaluable in unlocking a deeper, predictive understanding of this compound.

Applications in Advanced Organic Synthesis

Building Block for Complex Natural Product Synthesis

The precisely arranged functional groups of Ethyl 3,4-bis(benzyloxy)benzoate make it an ideal starting material or key intermediate in the total synthesis of complex natural products. The benzyl-protected catechol-like moiety is a common structural motif in a variety of biologically active natural products.

A notable example of its application is in the synthesis of polyphenols such as (±)-epicatechin. In a patented process, a derivative featuring the 3,4-bis(benzyloxy)phenyl group is utilized in the construction of the chromene core of epicatechin. nih.gov The synthesis involves the reduction of a protected chromenone, which bears the 3,4-bis(benzyloxy)phenyl substituent, to form the corresponding chromene. nih.gov Subsequent deprotection of the benzyl (B1604629) groups yields the final natural product. This strategic use of a pre-functionalized aromatic ring simplifies the synthetic route and allows for the efficient introduction of the required catechol functionality in the later stages of the synthesis.

The general strategy involves the coupling of the 3,4-bis(benzyloxy)benzoyl moiety with other fragments to assemble the carbon skeleton of the target natural product. The robust nature of the benzyl ether protecting groups allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyls.

Precursor in Dendrimer and Macromolecule Synthesis

Dendrimers and other macromolecules with well-defined structures have garnered significant interest for their applications in materials science and drug delivery. The di-functional nature of the 3,4-dihydroxybenzoic acid unit (obtainable from this compound by hydrolysis) makes it a suitable building block for the construction of these complex polymers.